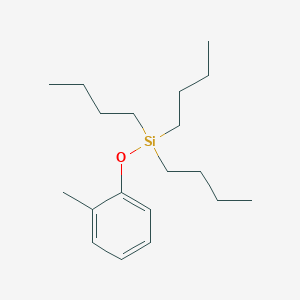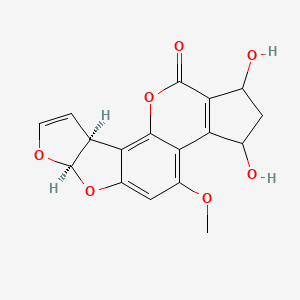
1,2-Propanediol, 3-(1-hydroxycyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C9H18O3. It is a derivative of propanediol, featuring a cyclohexyl group with a hydroxyl substituent. This compound is part of the glycol family, which are alcohols containing two hydroxyl groups on adjacent carbon atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- can be synthesized through the catalytic hydrogenolysis of glycerol. This process involves the use of transition metal catalysts such as copper, nickel, and cobalt, or noble metal catalysts like ruthenium, platinum, iridium, and silver. The reaction typically occurs under mild conditions, with high selectivity and yield .
Industrial Production Methods
Industrial production of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- often involves the hydrogenolysis of glycerol, a byproduct of biodiesel production. This method is favored due to the availability and low cost of glycerol. The process can be optimized by using various catalysts and reaction conditions to achieve high efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes and other reduced derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic effects and as a solvent for drug delivery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-(1-hydroxycyclohexyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Propanediol (Propylene Glycol): A common glycol with similar physical properties but different physiological effects.
1,3-Propanediol: Another glycol with distinct chemical properties and applications.
Ethylene Glycol: A widely used glycol with different toxicity and industrial applications
Uniqueness
1,2-Propanediol, 3-(1-hydroxycyclohexyl)- is unique due to its cyclohexyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other glycols and influences its reactivity and applications .
Propiedades
Número CAS |
55862-21-0 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
3-(1-hydroxycyclohexyl)propane-1,2-diol |
InChI |
InChI=1S/C9H18O3/c10-7-8(11)6-9(12)4-2-1-3-5-9/h8,10-12H,1-7H2 |
Clave InChI |
NOMUXHLRNRYULD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


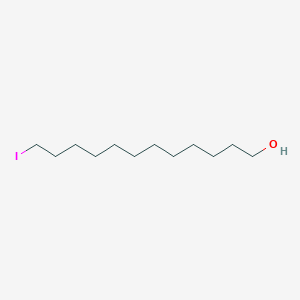

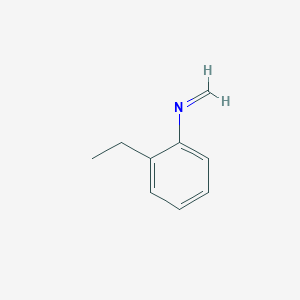
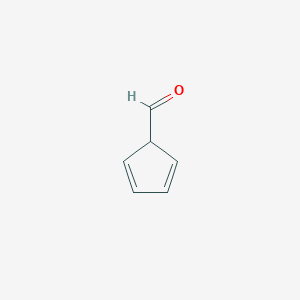
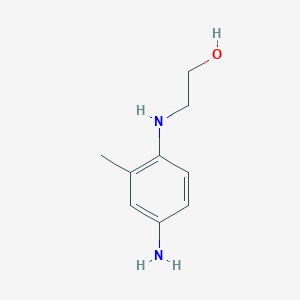
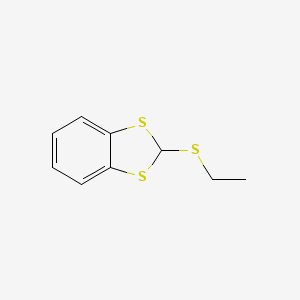
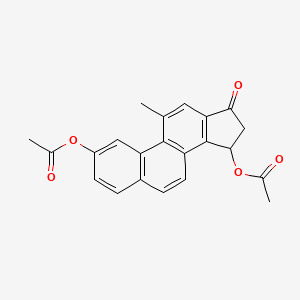
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
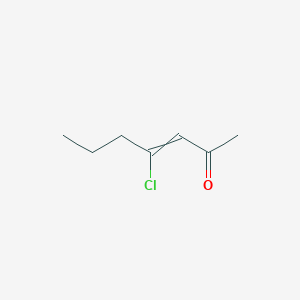
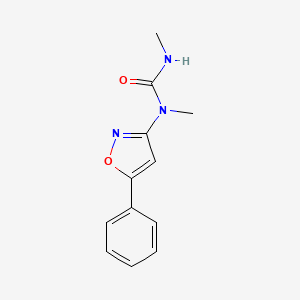
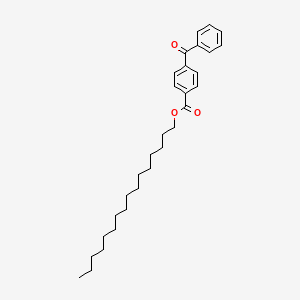
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
